2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride
Overview
Description
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride is a heterocyclic compound that contains both azetidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride typically involves the following steps:
Formation of Azetidine Ring:
Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reaction: The azetidine and thiazole rings are then coupled via a thiomethylation reaction, where a thiomethyl group is introduced to link the two rings.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring-opening or hydrogenation of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 2-(Azetidin-3-yl)-1H-imidazole hydrochloride
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
Comparison: 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride is unique due to the presence of both azetidine and thiazole rings, which may impart distinct biological activities compared to similar compounds. The combination of these rings can enhance its potential as a therapeutic agent by providing multiple sites for interaction with biological targets.
Properties
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2.ClH/c1-6-4-11-8(10-6)12-5-7-2-9-3-7;/h4,7,9H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWMZPRYLDTKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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